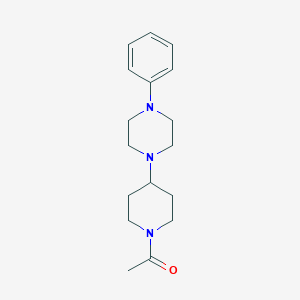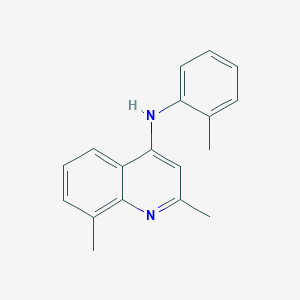
2,8-dimethyl-N-(2-methylphenyl)-4-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
- The synthesis of related quinoline derivatives involves reactions such as Doebner-von Miller-type annulations and cyclization processes. For instance, dimethyl 9,10-dihydro-9,10-dioxobenzo[f]quinoline-2,4-dicarboxylate was synthesized using this method, illustrating the typical approach to synthesizing quinoline compounds (Itoh et al., 1992).
Molecular Structure Analysis
- X-ray diffraction studies provide insights into the molecular structure of quinoline derivatives. For example, the structure of 7,7-dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline was determined using this technique (Da, 2002).
Chemical Reactions and Properties
- Quinoline derivatives exhibit a variety of chemical reactions, including coordination with metals and interaction with other organic compounds. Research on 8-quinolinamines and their pro-prodrug conjugates, for instance, highlights the reactivity and potential applications of these compounds (Vangapandu et al., 2003).
Physical Properties Analysis
- The physical properties of quinoline derivatives, such as their crystal structure and melting points, can be characterized using techniques like X-ray diffraction and melting point analysis. These properties are critical in understanding the behavior and potential applications of these compounds.
Chemical Properties Analysis
- The chemical properties of quinoline derivatives, including their reactivity, bonding characteristics, and interactions with various chemical agents, are central to their functionality in various chemical and biological contexts. Studies on the reactivity of bifunctional ambiphilic molecules like 8-(dimesitylboryl)quinoline illustrate the complex chemical behavior of these compounds (Son et al., 2010).
Eigenschaften
IUPAC Name |
2,8-dimethyl-N-(2-methylphenyl)quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-12-7-4-5-10-16(12)20-17-11-14(3)19-18-13(2)8-6-9-15(17)18/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCSUVPNJWFDAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(1-pyrrolidinyl)ethyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5659292.png)
![3-methyl-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5659293.png)
![rel-(1R,5S,6r)-6-({4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}methyl)-3-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B5659302.png)
![4,6-dimethyl-2-{4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5659312.png)
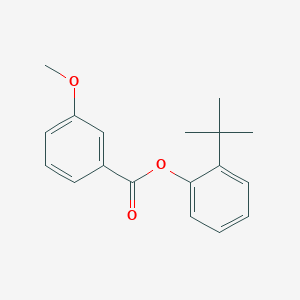

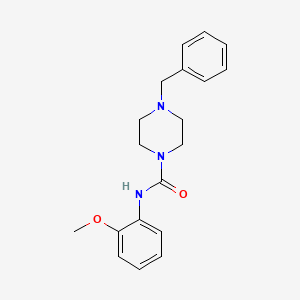
![N-{1-[1-(4-fluorobenzyl)-3-(2-furyl)-1H-1,2,4-triazol-5-yl]butyl}acetamide](/img/structure/B5659340.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-2-(2-methyl-5-oxopyrrolidin-1-yl)acetamide](/img/structure/B5659355.png)
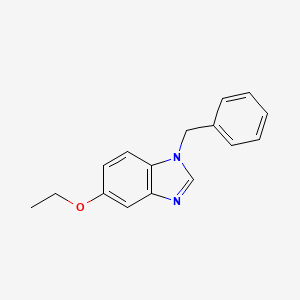
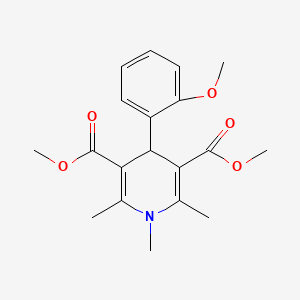
![N-[(5-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-2-ethoxynicotinamide](/img/structure/B5659380.png)
![6,6-dimethyl-2-phenyl-5,8-dihydro-4H,6H-pyrano[4',3':4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5659395.png)
